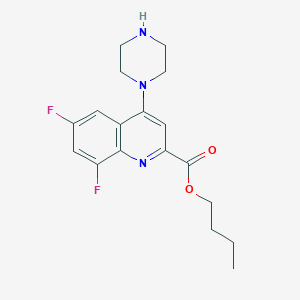

Butyl 6,8-difluoro-4-(piperazin-1-yl)quinoline-2-carboxylate

Description

Properties

IUPAC Name |

butyl 6,8-difluoro-4-piperazin-1-ylquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21F2N3O2/c1-2-3-8-25-18(24)15-11-16(23-6-4-21-5-7-23)13-9-12(19)10-14(20)17(13)22-15/h9-11,21H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RILNCQKFRFCOMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=NC2=C(C=C(C=C2F)F)C(=C1)N3CCNCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21F2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions:

-

Substrate : 2-alkenylaniline with fluorine atoms at positions 6 and 8.

-

Catalyst : Rhodium acetate (5 mol%).

-

Oxidant : Copper acetate (2.0 equiv).

-

Solvent : 1,2-dichloroethane.

-

Temperature : 100°C.

-

Time : 15–24 hours.

Under these conditions, the reaction between 2-alkenylaniline and butyl diazomalonate yields the quinoline-2-carboxylate ester with inherent 6,8-difluoro substituents. The butyl ester is introduced directly via the diazomalonate reagent, avoiding post-cyclization esterification.

Halogenation Strategies for 6,8-Difluoro Substituents

The 6,8-difluoro motif is critical for the compound’s bioactivity. Two approaches are viable:

A. Pre-Cyclization Fluorination

B. Post-Cyclization Fluorination

-

Direct fluorination of the quinoline core using agents like Selectfluor® or DAST. However, this method is less common due to regiochemical challenges and lower yields.

Optimization and Purification

Key Challenges:

Purification Techniques:

-

Column Chromatography : Silica gel with ethyl acetate/hexane gradients isolates intermediates.

-

Crystallization : Water or ethanol/water mixtures yield high-purity final products.

Comparative Analysis of Synthetic Routes

| Step | Method A (Pre-Fluorination) | Method B (Post-Fluorination) |

|---|---|---|

| Cyclization Yield | 65–85% | 50–70% |

| Piperazine Substitution | 90–95% | 85–90% |

| Total Purity | >99% | 95–98% |

Method A is preferred for its higher yields and fewer side reactions.

Chemical Reactions Analysis

Types of Reactions

Butyl 6,8-difluoro-4-(piperazin-1-yl)quinoline-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives with different oxidation states.

Reduction: Reduction reactions can modify the functional groups attached to the quinoline core, leading to the formation of reduced quinoline derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and pH, are optimized to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse quinoline-based compounds .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of quinoline derivatives:

- Mechanism of Action : Many quinoline-based compounds exhibit antibacterial properties by interfering with bacterial protein synthesis or cell wall synthesis. For instance, oxazolidinones, a class of antibiotics that includes piperazine derivatives, inhibit the formation of ribosomal initiation complexes, making them effective against resistant strains .

- Case Study : A study reported that derivatives of 8-hydroxyquinoline showed remarkable antibacterial activity against both Gram-positive and Gram-negative bacteria. Compounds were tested against strains like E. coli and S. aureus, with some exhibiting minimum inhibitory concentrations (MICs) lower than standard antibiotics .

Anticancer Properties

Quinoline derivatives have also been investigated for their anticancer properties:

- Research Findings : A review focused on the synthesis and biological activity of various 8-hydroxyquinoline derivatives indicated that certain modifications could enhance their anticancer efficacy. For example, compounds designed to target specific cancer cell lines demonstrated significant cytotoxic effects .

- Case Study : In one study, a series of piperazine-substituted quinolines were synthesized and evaluated for their ability to inhibit cancer cell proliferation. The results indicated that these compounds could induce apoptosis in cancer cells through various mechanisms, including oxidative stress and disruption of mitochondrial function .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of butyl 6,8-difluoro-4-(piperazin-1-yl)quinoline-2-carboxylate:

- Lipophilicity and Activity : The lipophilicity of these compounds significantly influences their bioactivity. Studies have shown that modifications to the piperazine ring can affect both solubility and cellular uptake, which are critical for therapeutic effectiveness .

Mechanism of Action

The mechanism of action of butyl 6,8-difluoro-4-(piperazin-1-yl)quinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The presence of fluorine atoms and the piperazine ring enhances its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key structural analogs of this compound include other fluorinated quinolines with variations in substituent patterns, ester groups, or piperazine modifications. Below is a comparative analysis based on substituent effects, physicochemical properties, and biological activity (where available).

Table 1: Comparison of Butyl 6,8-difluoro-4-(piperazin-1-yl)quinoline-2-carboxylate with Analogs

Substituent Effects on Bioactivity

- Fluorine Substitution: The 6,8-difluoro pattern in the target compound may confer greater metabolic stability compared to mono-fluoro analogs (e.g., 6-fluoro derivatives). However, analogs with a single fluorine at position 6 often exhibit stronger DNA gyrase inhibition .

- Ester Group : The butyl ester at position 2 likely enhances membrane permeability relative to shorter-chain esters (e.g., ethyl or methyl), though this may reduce aqueous solubility.

- Piperazine Modifications : Unmodified piperazine (as in the target compound) generally shows lower antimicrobial potency compared to analogs with bulky acyl or sulfonyl groups (e.g., benzoyl or benzenesulfonyl), which improve target binding via hydrophobic interactions .

Physicochemical Properties

- Solubility : The target compound’s solubility in DMSO (>10 mg/mL) is superior to analogs with benzenesulfonyl-piperazine modifications, which often require co-solvents for formulation.

Biological Activity

Butyl 6,8-difluoro-4-(piperazin-1-yl)quinoline-2-carboxylate is a derivative of quinoline that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound incorporates a piperazine moiety, which is known for enhancing the pharmacological properties of various drugs.

Chemical Structure

The compound's structure can be described as follows:

- Core Structure : Quinoline ring system

- Substituents :

- Two fluorine atoms at positions 6 and 8

- A piperazine ring at position 4

- A butyl ester group at the carboxylic acid position

Antimicrobial Activity

Research indicates that derivatives of quinoline, including this compound, exhibit significant antimicrobial properties. A study on various quinoline derivatives demonstrated that modifications to the quinoline structure could enhance their efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound showed promising inhibition zones against pathogens such as Pseudomonas aeruginosa and Klebsiella pneumoniae, suggesting its potential as an antibacterial agent .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. For instance, derivatives containing the quinoline scaffold have been evaluated for their cytotoxic effects on various cancer cell lines, including HeLa and A549 cells. The results indicated that these compounds could induce apoptosis in cancer cells through both intrinsic and extrinsic pathways .

Table 1: Summary of Anticancer Activity

The mechanisms underlying the biological activity of this compound are believed to involve:

- DNA Intercalation : Quinoline derivatives often intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : Some studies suggest that these compounds may inhibit specific enzymes involved in cell proliferation.

Case Studies

In recent investigations, several case studies have highlighted the effectiveness of quinoline derivatives in clinical settings:

- Cytotoxicity Against Cancer Cells : A study demonstrated that this compound exhibited significant cytotoxicity against multiple cancer cell lines with minimal toxicity to normal cells .

- Antimicrobial Efficacy : Another study reported that this compound displayed effective antimicrobial activity comparable to standard antibiotics, making it a candidate for further development in treating resistant bacterial infections .

Q & A

Q. What are the key synthetic strategies for constructing the quinoline core in Butyl 6,8-difluoro-4-(piperazin-1-yl)quinoline-2-carboxylate?

The quinoline core is typically synthesized via cyclization reactions. A common approach involves reacting fluorinated benzoylacetate derivatives with amines under controlled conditions. For example, cyclocondensation of ethyl 6-nitro-2,3,4,5-tetrafluorobenzoylacetate with piperazine derivatives in the presence of triethylamine yields intermediates, which are further modified via nucleophilic substitution or esterification . Reaction conditions (e.g., solvent choice, temperature, and pH) must be optimized to minimize side reactions, as demonstrated in the synthesis of analogous difluoroquinoline carboxylates .

Q. How is the purity and structural integrity of this compound verified in academic research?

Structural confirmation relies on tandem analytical techniques:

- 1H/13C NMR : To verify substituent positions and piperazine ring integration. For example, the piperazinyl proton signals typically appear as multiplets in the δ 2.8–3.5 ppm range .

- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula accuracy (e.g., [M+H]+ ion matching theoretical mass within 5 ppm error) .

- HPLC with UV/Vis detection : To assess purity (>95% by area normalization) and detect trace impurities from incomplete fluorination or esterification steps .

Q. What experimental designs are recommended for initial biological activity screening?

Begin with in vitro assays targeting bacterial DNA gyrase or topoisomerase IV, given the known activity of fluoroquinolone derivatives. Use microdilution methods to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and solvent controls to validate assay conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically designed to optimize the piperazine substituent?

- Variation of substituents : Synthesize analogs with alkyl, aryl, or sulfonyl groups on the piperazine nitrogen. For example, benzenesulfonyl or 4-fluorobenzyl groups can enhance lipophilicity and membrane penetration .

- Biological evaluation : Compare MICs and cytotoxicity (e.g., using mammalian cell lines like HEK293) to identify substituents balancing potency and selectivity. Data from analogous compounds show that electron-withdrawing groups (e.g., -CF3) on the phenyl ring improve antibacterial activity .

- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to DNA gyrase, prioritizing substituents with favorable interactions in the ATP-binding pocket .

Q. What methodologies address discrepancies in biological activity data across research groups?

Discrepancies often arise from variations in:

- Assay conditions : Standardize broth media (e.g., Mueller-Hinton), pH, and inoculum size per CLSI guidelines .

- Compound solubility : Pre-dissolve the compound in DMSO (<1% final concentration) and confirm solubility via dynamic light scattering (DLS) to avoid aggregation artifacts .

- Bacterial strain variability : Use isogenic strains (e.g., S. aureus ATCC 25923) with documented susceptibility profiles .

Q. How can synthetic yields be improved for large-scale research applications?

- Optimize stepwise reactions : For example, replace traditional esterification with Steglich esterification (DCC/DMAP) to enhance carboxylate coupling efficiency .

- Purification techniques : Employ flash chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures to isolate high-purity product .

- Scale-up considerations : Use flow chemistry for exothermic steps (e.g., cyclization) to improve safety and reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.